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Compound of Interest

Compound Name: DDP-38003 trihydrochloride

Cat. No.: B1150414

This guide provides a comparative analysis of the in vivo efficacy of DDP-38003
trihydrochloride, a novel, orally available inhibitor of histone lysine-specific demethylase 1A
(KDM1A/LSD1), against other KDM1A/LSD1 inhibitors in preclinical leukemia models. The data
presented is intended for researchers, scientists, and drug development professionals to
facilitate an objective evaluation of DDP-38003 trihydrochloride's potential as a therapeutic
agent.

In Vivo Efficacy Comparison of KDM1A/LSD1
Inhibitors

The following table summarizes the in vivo efficacy of DDP-38003 trihydrochloride and other
selected KDM1A/LSDL1 inhibitors in various mouse models of leukemia.
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SCLC Patient-
Derived
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CC-90011

60 mg, orally,
once per week in
28-day cycles (in

clinical trials)

Demonstrated
antiproliferative
activity in patient-
derived xenograft
models.[6]

. [6]
Specific

preclinical TGI

percentages not
provided in

search results.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

DDP-38003 Trihydrochloride

Animal Model: CD-1 mice were used in the study.

Tumor Model: A mouse leukemia model was established. The treatment started once blast
cells were detected in the recipients' peripheral blood (10 days after cell injection).

Drug Formulation: DDP-38003 was dissolved in a vehicle of 40% PEG 400 in a 5% glucose
solution.

Dosing and Administration: The compound was administered orally at doses of 11.25 mg/kg
and 22.5 mg/kg. Dosing was performed three days a week (Monday, Tuesday, and
Wednesday) for three consecutive weeks.

Efficacy Evaluation: The primary endpoint was the survival of the mice in the different
experimental groups, which was analyzed and represented by a Kaplan-Meier survival plot.

INCB059872

Animal Model: Female 6—8 week old C57BL/6J mice were used for in vivo studies.[3]
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e Tumor Model: The MLL-AF9 murine leukemia model was utilized, which recapitulates
hallmarks of human AML.[1]

e Drug Formulation: INCB059872 was dissolved in N,N-dimethylacetamide (DMAC) and
diluted in 5% methylcellulose.[3]

e Dosing and Administration: The drug was administered daily via oral gavage at a dose of 10
mg/kg for up to six days.[3]

» Efficacy Evaluation: Efficacy was assessed by the prolongation of median survival of the
leukemic mice compared to vehicle-treated animals.[1] Mechanistic studies involved the
analysis of murine blast cell differentiation, reduction in blast colonies, and normalization of
clinical hematological parameters.[1]

GSK2879552

e Animal Model: Mice bearing NCI-H1417 xenografts were used.

e Tumor Model: Small Cell Lung Cancer (SCLC) xenograft model established with the NCI-
H1417 cell line.

e Dosing and Administration: GSK2879552 was administered orally at a dose of 1.5 mg/kg
daily for 25-35 days.

» Efficacy Evaluation: The primary endpoint was tumor growth inhibition (TGI), measured at
the end of the treatment period.

ORY-1001 (ladademstat)

« Animal Model: The specific mouse strain was not detailed in the provided search results.

o Tumor Model: A patient-derived xenograft (PDX) model of T-cell acute leukemia was used.[4]
Another study utilized a rodent leukemia xenograft model.[5]

» Dosing and Administration: The exact dosing and administration details were not specified in
the search results.
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» Efficacy Evaluation: The primary endpoints were the extension of survival in the PDX model
and the reduction of tumor growth in the xenograft model.[4][5]

CC-90011

o Animal Model: The specific mouse strain for preclinical studies was not detailed.

e Tumor Model: Small Cell Lung Cancer (SCLC) patient-derived xenograft (PDX) models were
used to assess antitumor efficacy.[6]

» Dosing and Administration: Preclinical dosing details were not specified. In clinical trials for
advanced malignancies, CC-90011 was administered orally once per week.[6]

» Efficacy Evaluation: The primary endpoint in preclinical models was the inhibition of tumor
growth.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of KDM1A/LSD1 inhibition and a
general experimental workflow for evaluating in vivo efficacy.
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KDM1A/LSD1 Inhibition Pathway in Leukemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Efficacy of DDP-38003 Trihydrochloride in
In Vivo Leukemia Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150414#confirming-ddp-38003-trihydrochloride-in-
vivo-efficacy-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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